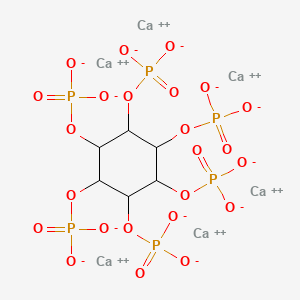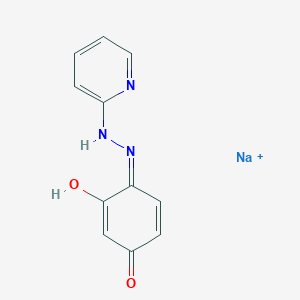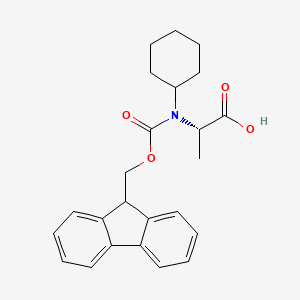
Fmoc-D-cyclohexylalanine
Descripción general
Descripción
Fmoc-D-cyclohexylalanine: is a derivative of the amino acid D-cyclohexylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in the field of peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group during the synthesis process. The compound is known for its stability and ease of removal under mildly basic conditions, making it a valuable tool in the synthesis of complex peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-cyclohexylalanine typically involves the protection of the amino group of D-cyclohexylalanine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity. The use of 2-chlorotrityl resin has been shown to improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-D-cyclohexylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under mildly basic conditions using reagents such as piperidine or piperazine.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions:
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-D-cyclohexylalanine is widely used in the synthesis of peptides and peptidomimetics. Its stability and ease of deprotection make it an essential building block in solid-phase peptide synthesis .
Biology and Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It has applications in the study of protein-protein interactions and the design of enzyme inhibitors .
Industry: this compound is employed in the production of functional materials such as hydrogels and self-assembling nanostructures.
Mecanismo De Acción
The primary mechanism of action of Fmoc-D-cyclohexylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of D-cyclohexylalanine during the synthesis process, preventing unwanted side reactions. The deprotection step, which involves the removal of the Fmoc group, is crucial for the successful formation of peptide bonds .
Comparación Con Compuestos Similares
Fmoc-phenylalanine: Similar to Fmoc-D-cyclohexylalanine but contains a phenyl group instead of a cyclohexyl group.
Fmoc-leucine: Another Fmoc-protected amino acid used in peptide synthesis.
Uniqueness: this compound is unique due to its cyclohexyl side chain, which imparts distinct hydrophobic properties and influences the self-assembly behavior of peptides. This makes it particularly useful in the design of hydrogels and other functional materials .
Propiedades
IUPAC Name |
(2S)-2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-16(23(26)27)25(17-9-3-2-4-10-17)24(28)29-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,16-17,22H,2-4,9-10,15H2,1H3,(H,26,27)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWKLGMNVUYQGV-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1CCCCC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1CCCCC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


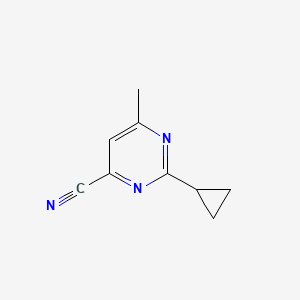
![3',3'-Difluorodispiro[8-azabicyclo[3.2.1]octane-3,1':2',1''-bis(cyclopropane)] hydrochloride](/img/structure/B8036433.png)
![3',3'-Difluorodispiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane-2',1''-cyclobutane] hydrochloride](/img/structure/B8036441.png)
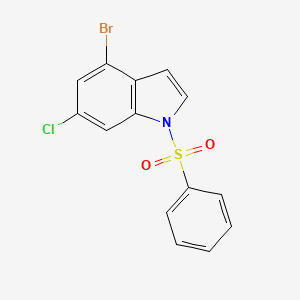
![2-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8036473.png)
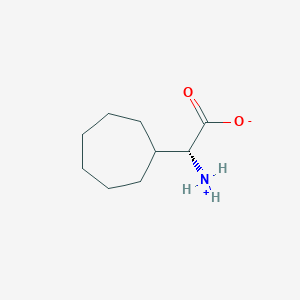
![5-[(2S)-Pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole HCl](/img/structure/B8036494.png)
![sodium;5-hydroxy-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-7-sulfonaphthalene-2-sulfonate](/img/structure/B8036500.png)
![(3Z)-4-amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1,3-dihydrobenzimidazol-2-ylidene]quinolin-2-one](/img/structure/B8036507.png)
![3-[(5E)-5-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]hydrazinylidene]-6-oxocyclohexa-1,3-dien-1-yl]benzoic acid](/img/structure/B8036515.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B8036520.png)

